N-(6-Formylpyridin-2-yl)acetamide
Overview
Description
N-(6-Formylpyridin-2-yl)acetamide is an organic compound with the molecular formula C8H8N2O2. It features a pyridine ring substituted with a formyl group at the 6-position and an acetamide group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(6-Formylpyridin-2-yl)acetamide typically begins with 2-aminopyridine.
Formylation: The formylation of 2-aminopyridine can be achieved using formic acid or formyl chloride under acidic conditions to introduce the formyl group at the 6-position.
Acetylation: The formylated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(6-Formylpyridin-2-yl)acetamide can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-(6-Carboxypyridin-2-yl)acetamide.
Reduction: N-(6-Hydroxymethylpyridin-2-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(6-Formylpyridin-2-yl)acetamide is used as a building block in organic synthesis. Its formyl and acetamide groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their biological activity.
Medicine
The compound’s derivatives are investigated for potential pharmacological properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(6-Formylpyridin-2-yl)acetamide exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can alter the electronic properties of the metal center, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methylpyridin-2-yl)acetamide: Similar structure but with a methyl group instead of a formyl group.
N-(6-Chloropyridin-2-yl)acetamide: Contains a chlorine atom at the 6-position instead of a formyl group.
N-(6-Hydroxypyridin-2-yl)acetamide: Features a hydroxyl group at the 6-position.
Uniqueness
N-(6-Formylpyridin-2-yl)acetamide is unique due to the presence of both a formyl and an acetamide group, which confer distinct reactivity and potential for forming various derivatives. This dual functionality makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
Properties
IUPAC Name |
N-(6-formylpyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(12)9-8-4-2-3-7(5-11)10-8/h2-5H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXGDEUEONGPAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631644 | |
Record name | N-(6-Formylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127682-66-0 | |
Record name | N-(6-Formylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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